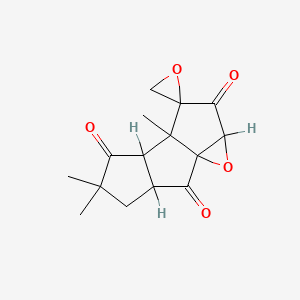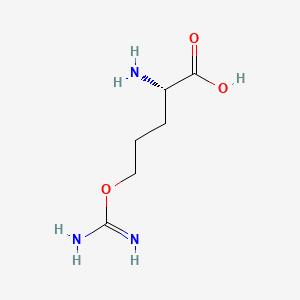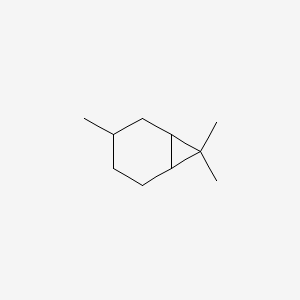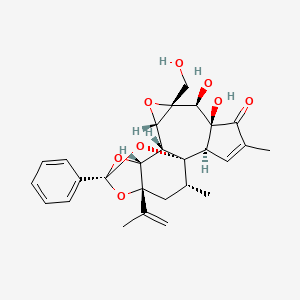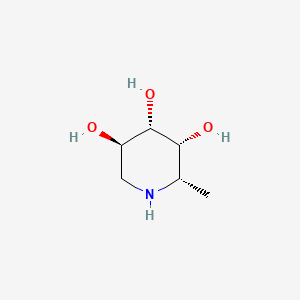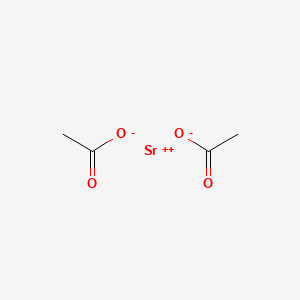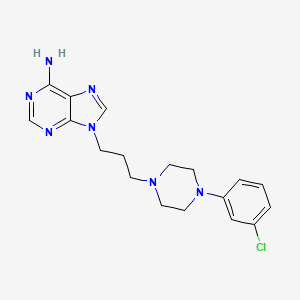
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine
描述
. This compound is a derivative of adenine, a purine base, and contains a piperazine moiety substituted with a 3-chlorophenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine typically involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine. This is achieved by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst and solvent.
Alkylation: The piperazine intermediate is then alkylated with 1-bromo-3-chloropropane to form 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propane).
Coupling with Adenine: The final step involves coupling the alkylated piperazine with adenine. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反应分析
Types of Reactions
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for targeting neurological and psychiatric disorders.
Drug Discovery: The compound serves as a lead molecule for the design and synthesis of new drugs with improved efficacy and safety profiles.
Diagnostics: It is used in the development of diagnostic tools and assays for detecting specific biological targets.
Biological Research: The compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety allows the compound to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects .
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: A precursor in the synthesis of 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine, known for its psychoactive properties.
Trazodone: An antidepressant that contains a similar piperazine moiety and interacts with serotonin receptors.
Piperaquine: An antimalarial agent with a piperazine structure, used in combination therapies for malaria.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of adenine and piperazine. This allows it to interact with a broader range of biological targets, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
9-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7/c19-14-3-1-4-15(11-14)25-9-7-24(8-10-25)5-2-6-26-13-23-16-17(20)21-12-22-18(16)26/h1,3-4,11-13H,2,5-10H2,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSZERQSUKGGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C=NC3=C(N=CN=C32)N)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200528 | |
| Record name | 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52536-31-9 | |
| Record name | 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
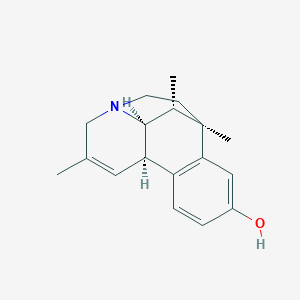
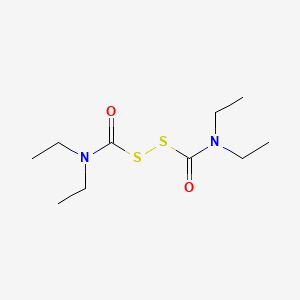
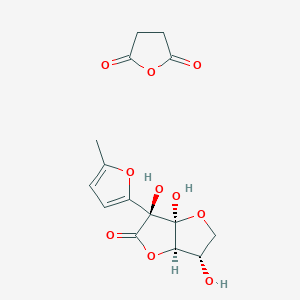
![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
